Aspergillin PZ

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aspergillin PZ is a novel isoindole-alkaloid from Aspergillus awamori . It was first isolated in 2002 from Aspergillus awamori following a screen for antitumor and antifungal leads .

Synthesis Analysis

The synthesis of Aspergillin PZ has been achieved through a biomimetic approach . This process involved 13 steps starting from divinyl carbinol and utilized a high-pressure Diels-Alder reaction that features high regio- and stereoselectivity .

Molecular Structure Analysis

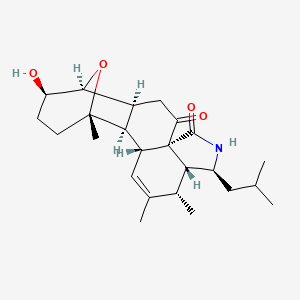

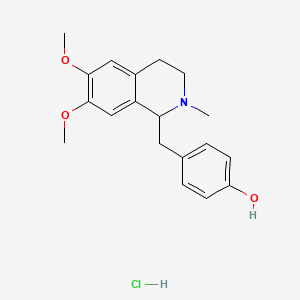

The structure of Aspergillin PZ was elucidated on the basis of spectral data, especially by 2D NMR, and finally confirmed by an X-ray analysis . The molecular formula of Aspergillin PZ is C24H35NO4 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Aspergillin PZ include a high-pressure Diels-Alder reaction . This reaction features high regio- and stereoselectivity .

Physical And Chemical Properties Analysis

Aspergillin PZ has a molecular weight of 401.54 . More detailed physical and chemical properties are not provided in the search results.

科学的研究の応用

Biomimetic Synthesis

Aspergillin PZ has been used in the field of biomimetic synthesis . A rapid synthesis of aspochalasin D, a member of the cytochalasans family, was developed using Aspergillin PZ. The process involved 13 steps starting from divinyl carbinol and utilized a high-pressure Diels–Alder reaction that features high regio- and stereoselectivity .

Antimicrobial Activity

Aspergillin PZ has been studied for its antimicrobial properties . The antimicrobial activity of Aspergillin PZ was determined using the disc diffusion method against different bacteria . However, the antimicrobial activity was found to be relatively low .

Antioxidant Activity

Aspergillin PZ has been found to have antioxidant properties . The antioxidant property of Aspergillin PZ was determined by measuring the level of DPPH free radical scavenging . High concentrations of Aspergillin PZ showed apparent DPPH free radical scavenging activity, while the scavenging activity was quite low at low concentrations .

Anticancer Activity

Aspergillin PZ has been studied for its potential anticancer effects . Both Aspergillin PZ and terphenyllin compounds showed significant anticancer activity on human prostate cancer cell lines (PC3 and LNCaP) and over cancer cell line (A2780) .

Natural Product Discovery

Aspergillin PZ has been used in the process of piloting a new approach to natural product discovery . This approach involves isolating microorganisms from systematically determined geographic sites and studying their bioactive compounds .

Study of Cytochalasans

Aspergillin PZ, being a member of the cytochalasans, a large family of polyketide natural products with potent bioactivities, has been used to gain insight into their structural diversity and innate reactivity .

将来の方向性

The synthesis of Aspergillin PZ provides valuable insights into the structural diversity and innate reactivity of the cytochalasans, a large family of polyketide natural products . This work could pave the way for the development of new synthetic methods and the discovery of new bioactive compounds .

作用機序

Target of Action

Aspergillin PZ is a fungal metabolite originally isolated from Aspergillus awamori . It has been found to induce morphological deformation of Pyricularia oryzae conidia at a concentration of 89 nM .

Mode of Action

It has been reported to have antimicrobial and anticancer properties . The compound’s interaction with its targets leads to morphological deformation in Pyricularia oryzae conidia . In terms of its anticancer activity, it has been found to show cytotoxic activity against human prostate cancer cell lines .

Biochemical Pathways

It is known that the compound is a secondary metabolite produced by certain aspergillus species . Secondary metabolites often serve to increase the suitability of the producer organism or to reduce the suitability of environmental organisms .

Pharmacokinetics

It has been suggested that the compound’s solubility may play a role in its oral bioavailability . The predicted solubility of Aspergillin PZ is given as the logarithm of the molar concentration (log mol/L), with compounds in the range from -4 to 0.5 log mol/L considered proper .

Result of Action

Aspergillin PZ has been found to have significant anticancer activity on cancer cell lines . It also shows antimicrobial effects, particularly against Staphylococcus epidermidis .

Action Environment

The environment can influence the action, efficacy, and stability of Aspergillin PZ. For instance, the compound’s solubility can affect its absorption and thus its bioavailability . Furthermore, the compound’s effectiveness can be influenced by the specific characteristics of the target organisms, such as their susceptibility or resistance to the compound .

特性

IUPAC Name |

(1S,2R,3R,6S,7R,8S,11S,14S,15S,16R)-16-hydroxy-1,5,6-trimethyl-8-(2-methylpropyl)-19-oxa-9-azapentacyclo[13.3.1.02,14.03,11.07,11]nonadec-4-ene-10,12-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35NO4/c1-11(2)8-16-19-13(4)12(3)9-15-20-14(10-18(27)24(15,19)22(28)25-16)21-17(26)6-7-23(20,5)29-21/h9,11,13-17,19-21,26H,6-8,10H2,1-5H3,(H,25,28)/t13-,14+,15-,16+,17-,19+,20+,21+,23+,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZDMONQDXTWHN-XLFKICHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(NC(=O)C23C(C=C1C)C4C(CC3=O)C5C(CCC4(O5)C)O)CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@H](C=C1C)[C@@H]4[C@H](CC3=O)[C@H]5[C@@H](CC[C@@]4(O5)C)O)CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aspergillin PZ | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid](/img/structure/B605564.png)

![(2S,4R)-1-[(2S)-2-[[2-[4-[4-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]phenyl]phenoxy]butoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrate](/img/structure/B605565.png)

![3-(2,4-dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B605584.png)